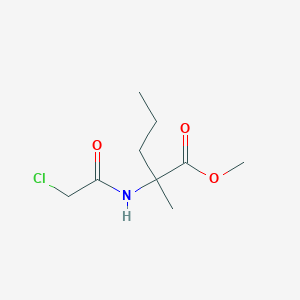

Methyl 2-(2-chloroacetamido)-2-methylpentanoate

Description

Methyl 2-(2-chloroacetamido)-2-methylpentanoate is a chloroacetamide derivative characterized by a branched ester structure with a chloroacetyl group attached to an amino-substituted pentanoate backbone. Its synthesis typically involves a two-step process: (1) preparation of methyl 2-amino-2-methylpropanoate via hydrolysis and esterification, followed by (2) reaction with 2-chloroacetyl chloride in the presence of a base such as NaHCO₃, yielding the final compound with a 56% overall efficiency . The compound is a white solid, sparingly soluble in water but soluble in organic solvents like chloroform, and is often utilized as an intermediate in pharmaceutical synthesis, particularly for anticancer and antimicrobial agents .

Propriétés

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO3/c1-4-5-9(2,8(13)14-3)11-7(12)6-10/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLATXULHRXHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloroacetamido)-2-methylpentanoate typically involves the reaction of methyl anthranilate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(2-chloroacetamido)-2-methylpentanoate can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with an amine yields an amide.

Hydrolysis: The major product is the corresponding carboxylic acid.

Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

-

Anticancer Properties :

- Research indicates that compounds similar to Methyl 2-(2-chloroacetamido)-2-methylpentanoate may exhibit anticancer properties by interacting with cellular proteins and inhibiting their functions. This interaction can potentially disrupt critical metabolic pathways involved in cancer cell proliferation.

- Case studies have shown that derivatives of similar compounds have been synthesized and tested for antiproliferative activity against various cancer cell lines, demonstrating significant effectiveness compared to standard treatments .

-

Antimicrobial Activity :

- The chloroacetamido group allows for the formation of covalent bonds with nucleophilic sites on proteins, which could lead to the inhibition of bacterial growth. This property is particularly relevant in the development of new antibiotics targeting resistant strains.

-

Local Anesthetics :

- Compounds derived from Methyl 2-(2-chloroacetamido)-2-methylpentanoate have been explored for use as local anesthetics. These compounds act on nerve endings, blocking the conduction of sensory impulses, which could be beneficial in medical procedures requiring localized pain relief.

Organic Synthesis

- Methyl 2-(2-chloroacetamido)-2-methylpentanoate serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and condensation reactions, facilitating the synthesis of more complex organic molecules.

Biochemical Interactions

- Studies have focused on the interactions of Methyl 2-(2-chloroacetamido)-2-methylpentanoate with enzymes and proteins. The ability to form covalent bonds with nucleophilic sites suggests potential applications in enzyme inhibition, which can be crucial for drug development targeting specific metabolic pathways .

Mécanisme D'action

The mechanism by which Methyl 2-(2-chloroacetamido)-2-methylpentanoate exerts its effects involves interactions with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This can affect various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Lipophilicity: The logP value of methyl 2-(2-chloroacetamido)-2-methylpentanoate (logP = 1.8) is lower than that of its phenyl-substituted analogs (logP = 2.5–3.0), influencing membrane permeability .

- Stability: Chloroacetyl derivatives are prone to hydrolysis under basic conditions, whereas phenoxy or quinazolinone analogs exhibit greater stability .

Activité Biologique

Methyl 2-(2-chloroacetamido)-2-methylpentanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and as a precursor in the synthesis of other biologically active molecules. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound Methyl 2-(2-chloroacetamido)-2-methylpentanoate features a chloroacetamido group attached to a methylpentanoate backbone. Its chemical formula is C_8H_{14}ClN_O_2, and it possesses unique properties that may influence its biological activity.

Synthesis and Derivatives

Research indicates that modifications to the structure of methyl esters can lead to compounds with enhanced biological activities. For example, derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown significant antiproliferative effects against various cancer cell lines, suggesting that similar modifications to methyl 2-(2-chloroacetamido)-2-methylpentanoate may yield compounds with promising anticancer properties .

Anticancer Potential

Methyl 2-(2-chloroacetamido)-2-methylpentanoate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with structural similarities exhibit inhibitory actions on cancer cell lines, particularly human colon cancer cells (HCT-116). The inhibitory concentration (IC50) values for related compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating strong antiproliferative activity .

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, characterized by DNA fragmentation and chromatin condensation. This suggests that Methyl 2-(2-chloroacetamido)-2-methylpentanoate may act through mechanisms involving programmed cell death pathways .

The mechanism by which Methyl 2-(2-chloroacetamido)-2-methylpentanoate exerts its biological effects is likely multifaceted. Molecular docking studies have indicated interactions with heat shock protein 90 (Hsp90), a critical regulator of cell survival and proliferation in cancer cells . By inhibiting Hsp90, the compound may disrupt the stability and function of various client proteins involved in tumor growth.

Case Studies

A recent study synthesized a series of methyl esters with varying substitutions on the aromatic ring and evaluated their biological activities. Among these, certain derivatives exhibited superior anticancer properties compared to standard treatments like doxorubicin . Such findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Table: Antiproliferative Activity of Related Compounds

| Compound Name | IC50 (mg/mL) | Cell Line Tested |

|---|---|---|

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.12 | HCT-116 |

| Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates | 0.69 | HeLa |

| Methyl 2-(2-chloroacetamido)-2-methylpentanoate | TBD | TBD |

Future Directions

The promising biological activities observed with Methyl 2-(2-chloroacetamido)-2-methylpentanoate warrant further investigation into its pharmacological properties. Future research should focus on:

- In vivo studies to assess the therapeutic potential and safety profile.

- Structure-activity relationship (SAR) studies to optimize the compound's efficacy.

- Exploration of combination therapies with existing anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.